molecular formula C10H17NO3 B14131529 tert-Butyl (3-oxopent-4-en-2-yl)carbamate

tert-Butyl (3-oxopent-4-en-2-yl)carbamate

Cat. No.: B14131529
M. Wt: 199.25 g/mol
InChI Key: TUQPRWAHCDKMKC-UHFFFAOYSA-N
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Description

Significance of Functionalized Carbamate (B1207046) Derivatives in Advanced Organic Synthesis

Functionalized carbamate derivatives are a cornerstone of modern organic synthesis, primarily due to their dual role as both protecting groups and versatile synthetic handles. Organic carbamates, also known as urethanes, are integral structural elements in numerous therapeutic agents and play a significant role in drug design and medicinal chemistry. nih.govacs.org Their chemical and proteolytic stability makes them valuable in pharmaceutical development. acs.orgnih.gov

The carbamate group is widely employed as a protecting group for amines because of its stability under various reaction conditions and the relative ease of its introduction and removal. nih.govacs.org Beyond protection, the carbamate moiety can influence the stereochemical outcome of reactions and participate in a variety of chemical transformations. This functionality is crucial in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Carbamate derivatives are also widely used in the production of pesticides, fungicides, and herbicides in the agricultural sector. nih.govacs.org

Role of Advanced Intermediates in Pharmaceutical and Fine Chemical Synthesis

Advanced intermediates are crucial components in the synthesis of APIs, acting as the bridge between basic starting materials and the final complex drug molecule. globalpharmatek.comzenfoldst.com These intermediates are chemical compounds that are formed during the multi-step synthesis of a final product. zenfoldst.comexsyncorp.com Their use streamlines the manufacturing process, often leading to increased efficiency, higher yields, and reduced costs. globalpharmatek.comnbinno.com

In the pharmaceutical industry, the synthesis of a drug molecule is a meticulous, step-by-step process. Advanced intermediates simplify this journey by providing complex, pre-constructed molecular frameworks. nbinno.com This allows chemists to build upon a stable foundation, ensuring greater control over the purity and stereochemistry of the final product. zenfoldst.com The quality and consistency of pharmaceutical products are significantly enhanced by the use of high-purity fine chemicals and intermediates. zenfoldst.com Furthermore, the availability of diverse advanced intermediates provides the versatility needed to synthesize a wide array of APIs tailored to specific therapeutic requirements. globalpharmatek.com

Structural Features and Synthetic Utility of β-Keto Unsaturated Carbamates

The molecule tert-Butyl (3-oxopent-4-en-2-yl)carbamate belongs to the class of β-keto unsaturated carbamates. This classification points to its distinct structural arrangement: a ketone group at the β-position relative to a carbamate-substituted carbon, with a carbon-carbon double bond (unsaturation) adjacent to the ketone. This arrangement of functional groups imparts a rich and varied reactivity to the molecule.

The conjugated system, consisting of the carbon-carbon double bond and the carbonyl group (C=C-C=O), is a key feature. This enone system is highly electrophilic at both the carbonyl carbon and the β-carbon of the double bond, making it susceptible to attack by nucleophiles in either a 1,2-addition or a 1,4-conjugate addition fashion. This reactivity is fundamental to many carbon-carbon bond-forming reactions.

Furthermore, the presence of the carbamate group, specifically a tert-butoxycarbonyl (Boc) protecting group, provides a site for further modification or for directing the stereochemical course of reactions at the adjacent chiral center. The β-keto amide and ester moieties are valuable precursors for synthesizing a variety of heterocyclic compounds and other biologically active molecules. beilstein-journals.orgresearchgate.net The combination of these reactive sites within a single, relatively simple molecule makes β-keto unsaturated carbamates like this compound powerful intermediates for constructing complex molecular architectures.

Chemical Compound Data

Below is a table summarizing key identifiers for the primary compound discussed in this article.

Compound Name Molecular Formula Synonyms
This compoundC10H17NO3N-Boc-3-oxopent-4-en-2-ylamine

Referenced Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-(3-oxopent-4-en-2-yl)carbamate

InChI

InChI=1S/C10H17NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,13)

InChI Key

TUQPRWAHCDKMKC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C=C)NC(=O)OC(C)(C)C

Origin of Product

United States

Reactivity and Transformational Pathways of Tert Butyl 3 Oxopent 4 En 2 Yl Carbamate and Its Analogues

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, offering excellent control over stereochemistry. znaturforsch.com The N-Boc protected ynone and enone functionalities within the target carbamates serve as versatile components in these transformations.

Copper(I)-Catalyzed [3+2] Cycloadditions of tert-Butyl (S)-(3-oxopent-4-yn-2-yl)carbamate with Azomethine Imines

The copper(I)-catalyzed 1,3-dipolar cycloaddition stands as a prominent reaction within the field of "click" chemistry, valued for its mild conditions and high regioselectivity compared to non-catalyzed versions. znaturforsch.com Research has successfully applied this methodology to the reaction between the chiral dipolarophile, tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate, and various racemic azomethine imines derived from 3-pyrazolidinones. znaturforsch.com

The optimized conditions for these cycloadditions involve the use of copper(I) iodide (CuI) as the catalyst in the presence of Hünig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) at room temperature. znaturforsch.com Under these conditions, the reaction proceeds smoothly, coupling the terminal alkyne of the carbamate (B1207046) with the azomethine imine 1,3-dipole. znaturforsch.com This process represents a kinetic resolution of the racemic azomethine imines, yielding non-racemic products. znaturforsch.com

The copper(I)-catalyzed nature of the cycloaddition exerts significant control over the reaction's regiochemistry. znaturforsch.com Unlike thermal cycloadditions which can sometimes yield a mixture of regioisomers, the copper-catalyzed process is presumed to proceed through a stepwise mechanism that directs the formation of a single regioisomer. znaturforsch.com In the reaction of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate with substituted azomethine imines, the cycloaddition occurs with complete regioselectivity, exclusively furnishing the 2-acyl regioisomers. znaturforsch.com

From a stereochemical perspective, the reaction is highly selective. The use of the enantiomerically pure (S)-configured carbamate as the dipolarophile induces diastereoselectivity in the cycloaddition. znaturforsch.com The reaction of the chiral dipolarophile with a racemic dipole results in the formation of a mixture of diastereomeric, yet non-racemic, cycloadducts. znaturforsch.com For instance, cycloadditions involving ortho-unsubstituted dipoles yielded diastereoisomers with a specific relative orientation (syn-oriented 1-H and 7-H protons), the structures of which were confirmed by NMR spectroscopy. znaturforsch.com

The reaction between the single enantiomer of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate and various racemic azomethine imines leads to the formation of pairs of diastereomeric cycloadducts. znaturforsch.com These resulting mixtures of diastereomers, being chemically distinct compounds, can be separated using standard laboratory techniques. znaturforsch.com Specifically, column chromatography has been successfully employed to isolate the individual non-racemic diastereomeric products. znaturforsch.com The successful separation allows for access to enantiomerically enriched, complex heterocyclic scaffolds. znaturforsch.com

The table below summarizes the outcomes of the Cu(I)-catalyzed cycloaddition between tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate and various azomethine imines.

Azomethine Imine ReactantProduct(s)Key Outcome
(1Z,4R,5R)-4-benzoylamino-1-benzylidene-5-phenyl-3-oxopyrazolidin-1-ium-2-ideDiastereomeric cycloadducts 7a/7'aRegio- and stereoselective formation of separable, non-racemic products. znaturforsch.com
(1Z,4R,5R)-1-(4-chlorobenzylidene)-4-benzoylamino-5-phenyl-3-oxopyrazolidin-1-ium-2-ideDiastereomeric cycloadducts 7b/7'bSuccessful cycloaddition leading to a mixture of diastereomers. znaturforsch.com
(1Z,4R,5R)-1-(4-methoxybenzylidene)-4-benzoylamino-5-phenyl-3-oxopyrazolidin-1-ium-2-ideDiastereomeric cycloadducts 7c/7'cFormation of chromatographically separable products. znaturforsch.com
(1Z,4R,5R)-4-benzoylamino-1-(2-nitrobenzylidene)-5-phenyl-3-oxopyrazolidin-1-ium-2-ideDiastereomeric cycloadducts 8e/8'eDemonstrates tolerance for electron-withdrawing groups on the dipole. znaturforsch.com

Reactions with other 1,3-Dipoles and Activated Acetylenes/Alkenes

The reactivity of N-Boc protected α-amino ynones extends beyond azomethine imines to a range of other 1,3-dipoles. Studies on related ynone systems have shown that they readily participate in [3+2] cycloadditions with dipoles such as alkyl diazoacetates and benzonitrile (B105546) oxides, yielding single regioisomers of the corresponding cycloadducts. researchgate.net The versatility of 1,3-dipolar cycloadditions allows for the synthesis of a wide array of five-membered heterocycles from a common precursor. mdpi.com

Furthermore, the enone moiety of tert-butyl (3-oxopent-4-en-2-yl)carbamate and the ynone in its alkyne analogue are activated dipolarophiles. They are expected to react with various azomethine ylides, often generated in situ from the condensation of an aldehyde or ketone (like isatin) and an amino acid. mdpi.com Such reactions with activated alkenes, including chalcones and maleimides, are well-established methods for constructing diverse spiro-pyrrolidine scaffolds in a regio- and stereoselective manner. mdpi.com

Cyclization Reactions

Intramolecular cyclization reactions of appropriately functionalized N-Boc alanine (B10760859) derivatives provide a powerful strategy for the synthesis of heterocyclic systems. These reactions leverage the inherent reactivity of the ynone or enaminone functionalities to construct rings.

Intramolecular Cyclisation of (S)-N-Boc-Alanine-Derived Ynones/Enaminones with N,N-1,3-Dinucleophiles

While direct examples of the intramolecular cyclization of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate with tethered N,N-1,3-dinucleophiles are not extensively detailed, the reactivity of the core functional groups strongly supports this pathway. The ynone moiety is known to react with N,N-1,3-dinucleophiles like amidines and guanidines. For instance, ynones react with benzamidine (B55565) hydrochloride in an intermolecular fashion to form substituted pyrimidines in high yield. nih.gov

This established intermolecular reactivity provides a strong basis for a proposed intramolecular variant. An (S)-N-Boc-alanine-derived ynone, tethered to a guanidine (B92328) or amidine moiety via a suitable linker, would be primed for intramolecular cyclization. The reaction would likely proceed via a nucleophilic attack of one of the nitrogen atoms of the dinucleophile onto the activated alkyne, followed by cyclization and tautomerization to yield a fused heterocyclic system, such as a dihydropyrimidinone. This strategy represents a plausible and efficient route to complex bicyclic structures from linear, chiral precursors. The use of bis-Boc-guanidines in other novel intramolecular cyclizations to form skeletons like oxadiazinones further illustrates the utility of this functional group in ring-forming reactions. rsc.org

The table below outlines the proposed intramolecular cyclization pathway.

Reactant TypeNucleophileProposed ProductRationale
(S)-N-Boc-Alanine-Derived Ynone with a tethered N,N-1,3-dinucleophileAmidine or GuanidineFused Pyrimidine DerivativeBased on the known intermolecular reaction of ynones with amidines to form pyrimidines. nih.gov
Regioselectivity in Heterocyclic Ring Formation

The enaminone moiety is a pivotal building block in heterocyclic synthesis due to its ambident nucleophilic and electrophilic nature. nih.gov The regioselectivity of cyclization reactions involving this compound and related enaminones is dictated by the electronic properties of the substituents and the nature of the reacting partner. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to predict the outcomes of Lewis acid-promoted intramolecular cyclizations, accounting for the electronic effects of substituents on the reactivity of the enaminone system. nih.govresearchgate.net

In reactions with binucleophiles, the enaminone can react at either the carbonyl carbon (C3) or the enamine β-carbon (C5), while the nucleophile can attack from different positions. For instance, the reaction of enaminones with compounds containing active methylene (B1212753) groups, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of ammonium (B1175870) acetate, typically leads to the formation of pyridine (B92270) derivatives. orientjchem.orgnih.gov Similarly, reactions with hydrazines can yield pyrazolones, and reactions with thiourea (B124793) can produce pyrimidine-2-thiones. orientjchem.orgnih.gov The site selectivity in these cycloadditions is crucial; for example, in the reaction with thiourea, the pyrimidine-2-thione isomer is often identified as the sole product, formed via the addition of an NH2 group to the exocyclic double bond, followed by intramolecular cyclization. orientjchem.org

A variety of heterocyclic systems can be accessed through these regioselective pathways. Metal-free approaches using reagents like Selectfluor have been developed for the tandem cyclization of enaminones with diselenides to afford 3-selenylated chromones with high regioselectivity. nih.gov The compatibility of these reactions with both electron-donating and electron-withdrawing substituents on the enaminone structure highlights their synthetic utility. nih.gov

Table 1: Regioselectivity in Heterocyclic Synthesis from Enaminones
ReactantReaction ConditionsResulting HeterocycleReference
Acetylacetone / Ammonium AcetateAcetic Acid, RefluxPyridine derivative orientjchem.orgnih.gov
Substituted HydrazinesEthanol (B145695), RefluxPyrazolone derivative nih.gov
Thiourea-Pyrimidine-2-thione orientjchem.org
2-Amino ThiophenolAcetic Acid, RefluxBenzo[b] acs.orgresearchgate.netthiazepine derivative orientjchem.org
Diphenyl DiselenideSelectfluor, CH3CN, 40 °C3-Selenylated Chromone nih.gov

Further Functionalization and Derivatization

The β-enamino carbonyl unit is a versatile functionalized building block for organic synthesis. acgpubs.org The conjugated system allows for a range of reactions, including electrophilic substitution at the α-carbon and nucleophilic attack at the carbonyl carbon. The reactivity of the N-Boc protecting group itself can also play a role, as it can influence the electronic nature of the enamine and participate in intramolecular reactions. researchgate.net

The chemistry of β-aminoketones, the broader class to which the title compound belongs, is extensive. nih.gov These compounds are crucial skeletons in the synthesis of various bioactive molecules and natural products. nih.gov The enaminone functionality can be transformed into a variety of other groups, enabling the synthesis of complex molecular architectures. For example, cyclic enaminones have been utilized in the total synthesis of various alkaloids, demonstrating their versatile reactivity. umn.edu The synthesis of enaminones can be achieved through various methods, including the reaction of β-dicarbonyl compounds with amines, often facilitated by catalysts or microwave irradiation. acgpubs.org This accessibility makes them valuable intermediates for creating libraries of complex molecules. umn.edu

Heterocycles such as pyridines and pyridinones, synthesized from enaminone precursors, can undergo stereoselective catalytic hydrogenation to produce chiral saturated or partially saturated rings like piperidines and tetrahydropyridines. figshare.comacs.orgnih.gov Asymmetric hydrogenation is a powerful technique that uses a chiral catalyst to transfer spatial information to a substrate, resulting in the formation of a single enantiomer. wikipedia.org

The dearomatization of pyridine derivatives is a key strategy for accessing these valuable chiral azaheterocycles. nih.gov Catalysts based on transition metals like ruthenium, iridium, and rhodium, combined with chiral phosphine (B1218219) ligands (e.g., DIOP, BINAP) or N-heterocyclic carbenes (NHCs), are commonly employed for these transformations. wikipedia.org For instance, the asymmetric hydrogenation of quinolines and pyridines has been successfully achieved with high enantioselectivity. nih.govwikipedia.org

The synthesis of tetrahydropyridines bearing multiple contiguous stereogenic centers can be accomplished via organocatalytic one-pot multicomponent reactions, which may be followed by hydrogenation steps. nih.govacs.org The choice of catalyst and reaction conditions is critical for controlling both the diastereo- and enantioselectivity of the reduction. nih.govacs.org

Table 2: Examples of Stereoselective Hydrogenation of Pyridine Analogues
Substrate TypeCatalyst SystemProduct TypeStereoselectivityReference
Pyridinium SaltGrignard Reagent AdditionChiral PyridinoneHigh Stereoselectivity acs.org
Pyridine Derivatives(Ph-BPE)CuH1,4-DihydropyridineHigh Enantioselectivity nih.gov
β-Nitroolefins/AldiminesQuinine-derived SquaramideTetrahydropyridineExcellent Enantiomeric Excess nih.gov
Acyclic OlefinsIridium-based CatalystHydrogenated ProductHigh Enantio- and Diastereoselectivity nih.gov

Carbamate Cleavage and Protection Group Removal

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability towards many nucleophiles and bases. organic-chemistry.org Its removal, or deprotection, is typically achieved under acidic conditions. nih.govtotal-synthesis.com However, for substrates sensitive to strong acids, a variety of alternative catalytic methods have been developed.

Catalytic approaches offer milder conditions and greater functional group tolerance. rsc.org Lewis acids such as aluminum chloride can mediate the efficient cleavage of N-Boc groups. organic-chemistry.org Base-catalyzed methanolysis, using catalytic amounts of bases like sodium methoxide (B1231860) or DBU, provides a simple and mild method for the deprotection of heteroaromatic carbamates. researchgate.net Low-valent titanium reagents have been shown to effectively catalyze the deprotection of certain carbamates. lookchem.com For enhanced chemoselectivity, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) and HY-zeolite have been used for the selective removal of the N-Boc group from aromatic amines while leaving aliphatic N-Boc amines intact. researchgate.net

More recent strategies focus on environmentally friendly and highly selective methods. A catalyst-free approach using water at reflux temperatures has been shown to be effective for a diverse range of amines. researchgate.netsemanticscholar.org Another mild method involves the use of 2-mercaptoethanol (B42355) in a nucleophilic substitution reaction, which is compatible with functional groups like sulfur-containing compounds that can poison traditional palladium catalysts. chemistryviews.org

Table 3: Catalytic Strategies for N-Boc Deprotection
Catalyst/ReagentConditionsKey FeaturesReference
Sodium Methoxide, DBUMethanolysisMild, base-catalyzed researchgate.net
Oxalyl ChlorideMethanol, Room TempMild, high yield rsc.org
Ti(O-i-Pr)4/Mg or CpTiCl3/MgTHF, Room TempLow-valent titanium-catalyzed lookchem.com
2-Mercaptoethanol / K3PO4DMAc, 75 °CNucleophilic, tolerates sulfur chemistryviews.org
Water (catalyst-free)RefluxGreen, efficient researchgate.netsemanticscholar.org
Tetrabutylammonium Fluoride (TBAF)THFMild, nucleophilic cleavage organic-chemistry.org

Photochemical methods offer a powerful strategy for deprotection, allowing for spatial and temporal control over the release of the free amine. For α-keto carbamates, this is achieved by masking the amine with a photosensitive group, often based on a benzoinyl chromophore. acs.orgibm.comrsc.org Upon irradiation with UV light (typically below 400 nm), these carbamates undergo a clean photocleavage reaction. ibm.comcapes.gov.br

The mechanism of this photogeneration involves the rich photochemistry of the desyl (benzoinyl) group. rsc.org The process leads to the near-quantitative release of the free amine along with a corresponding substituted benzo[b]furan as a photocyclization byproduct. ibm.comcapes.gov.br The efficiency of this cleavage can be tuned by modifying the structure of the chromophore; substitutions on the aryl rings or at the α-position can influence the steric and electronic factors governing the photocyclization and amine release. acs.orgibm.comcapes.gov.br For example, α-keto carbamates derived from 3',5'-dimethoxybenzoin and its analogues have been shown to be particularly effective. acs.orgibm.com This photochemical strategy represents a mild and orthogonal approach to traditional acid- or base-catalyzed deprotection methods. acs.org

Catalysis in the Synthesis and Transformations of Tert Butyl 3 Oxopent 4 En 2 Yl Carbamate and Analogs

Transition Metal Catalysis

Transition metals are extensively used to catalyze a variety of reactions involving the carbamate (B1207046) and α,β-unsaturated ketone moieties present in the target molecule and its analogs. Key metals in this context include copper, palladium, zirconium, and iron, each enabling unique and powerful transformations.

Copper(I) and Copper(II) Catalysts in [3+2] Cycloadditions

Copper catalysts are particularly renowned for their ability to mediate [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. acs.org While the vinyl group of tert-butyl (3-oxopent-4-en-2-yl)carbamate is a potential dienophile, its alkyne analog, tert-butyl (3-oxopent-4-yn-2-yl)carbamate, serves as an excellent substrate for copper(I)-catalyzed 1,3-dipolar cycloadditions. These reactions, often highlighted as prime examples of 'click' chemistry, proceed with high regioselectivity under mild conditions, a significant advantage over non-catalyzed thermal cycloadditions. acs.org

A notable application involves the reaction of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate with azomethine imines. acs.org Research has shown that in the presence of copper(I) iodide (CuI) and a mild base, the cycloaddition proceeds smoothly at room temperature to yield complex polycyclic products containing a pyrazolidinone core. acs.org The use of a non-racemic carbamate dipolarophile allows for the synthesis of non-racemic, diastereomeric cycloadducts that can be separated chromatographically. acs.org

Beyond this specific example, the broader field of copper-catalyzed cycloadditions informs the potential reactivity of such carbamate analogs. Both Cu(I) and Cu(II) species have been employed. For instance, novel Cu(II)-catalyzed oxidative [3+2] cycloadditions have been developed that involve a cross-dehydrogenative coupling process, expanding the scope of accessible triazole products from secondary amines and diazo compounds. mdpi.com Furthermore, chiral copper complexes have been successfully used to achieve high enantioselectivity in asymmetric dearomative [3+2] cycloaddition reactions, demonstrating the potential for stereocontrolled synthesis of complex spirocyclic systems. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Cycloaddition Reactions This table is representative of the types of copper-catalyzed reactions discussed in the literature.

Catalyst SystemSubstratesProduct TypeKey Features
CuI / Hünig's baseAzomethine imines + tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamateDiastereomeric pyrazolo[1,2-a]pyrazolonesMild conditions, high regioselectivity, non-racemic products. acs.org
CuBr / dppm / K₂CO₃Isocyanoacetates + Phosphaalkynes1,3-AzaphospholesHigh yields with complete selectivity. nih.gov
Chiral Copper Complex3-Nitroindoles + α-Imino γ-lactonesSpirocyclic butyrolactone-pyrrolidine-indolinesExcellent diastereoselectivity (>99:1 dr) and enantioselectivity (up to 98% ee). organic-chemistry.org
Cu(II) saltsSecondary amines + α-Diazo compounds1,2,3-TriazolesOxidative cycloaddition via cross-dehydrogenative coupling. mdpi.com

Palladium-Catalyzed Transformations in Carbamate Synthesis

Palladium catalysis offers a versatile toolkit for the synthesis of carbamates, including complex structures that can be considered analogs or precursors to this compound. nih.gov These methods often involve C-N bond formation through cross-coupling or carbonylative reactions. wikipedia.orgorganic-chemistry.org

One powerful strategy is the four-component palladium-catalyzed carbonylative coupling of aryl halides, potassium cyanate (B1221674), and alcohols. wikipedia.orgnih.gov This method allows for the efficient assembly of acyl carbamates from readily available starting materials and near-stoichiometric amounts of carbon monoxide. wikipedia.org Similarly, aryl carbamates can be synthesized via the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. organic-chemistry.org These approaches provide direct access to the core carbamate functional group under relatively mild conditions.

Palladium catalysis is also instrumental in cascade reactions that build molecular complexity. For example, a palladium-catalyzed regioselective three-component cascade involving carbon dioxide, amines, and allenes has been developed to construct a range of functionalized carbamates. organic-chemistry.org Furthermore, palladium catalysts are used in the decarboxylative transformations of vinyl cyclic carbamates, which generate zwitterionic intermediates that can be trapped by various partners to form complex N-heterocycles. nih.gov Another related transformation is the α,β-dehydrogenation of ketones to form enones, which can be achieved through allyl-palladium catalysis, highlighting the utility of palladium in manipulating the ketone functionality present in the target compound's analogs.

Zirconium(IV) Catalysis in Pyrrole (B145914) Synthesis from N-Acyl α-Aminoaldehydes

Zirconium(IV) catalysts have emerged as effective promoters for the synthesis of substituted pyrroles, a transformation of significant interest given the prevalence of the pyrrole motif in pharmaceuticals and natural products. A recently developed method utilizes zirconium catalysis for the reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds to produce tetrasubstituted 1,3-diacylpyrroles. This transformation is particularly relevant as N-acyl α-aminoaldehydes can be derived from N-protected α-amino acids, making them structurally related to the carbamate-protected amino ketone core of the target compound.

The reaction proceeds efficiently under mild conditions, often at room temperature or slightly elevated temperatures (50 °C), using catalysts like zirconium oxychloride octahydrate (ZrOCl₂·8H₂O). The methodology demonstrates broad substrate scope, tolerating a variety of alkyl, aryl, and heteroaryl groups on the aminoaldehyde component. The proposed mechanism involves an initial Zr-catalyzed Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the amide moiety attacks a zirconium-coordinated ketone, ultimately leading to the pyrrole ring after a series of proton transfers and dehydration. This pathway is distinct from the classic Knorr or Paal-Knorr pyrrole syntheses.

In addition to pyrrole synthesis, zirconium(IV) compounds like Zr(Ot-Bu)₄ are effective catalysts for exchange processes to create carbamates from dialkyl carbonates and amines. This reaction is enhanced by catalytic additives such as 2-hydroxypyridine (B17775) (HYP), providing a robust and scalable alternative to traditional phosgene-based methods for carbamate synthesis.

Table 2: Zirconium(IV)-Catalyzed Synthesis of Pyrroles Data synthesized from Evans, C. et al., J. Org. Chem., 2023.

N-Acyl α-Aminoaldehyde1,3-Dicarbonyl CompoundCatalyst (mol%)ConditionsYield (%)
N-Cbz-PhenylalaninalEthyl acetoacetateZrOCl₂·8H₂O (10)THF/H₂O, 50 °C, 6 h88
N-Boc-PhenylalaninalAcetylacetone (B45752)ZrOCl₂·8H₂O (10)THF/H₂O, rt, 6 h81
N-Cbz-AlaninalDibenzoylmethaneZrOCl₂·8H₂O (10)THF/H₂O, 50 °C, 6 h75
N-Cbz-ValinalEthyl benzoylacetateZrOCl₂·8H₂O (30)THF/H₂O, 50 °C, 6 h68

Iron(III) Salts as Sustainable Catalysts for Boc Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. While strong acids like trifluoroacetic acid are typically used for Boc deprotection, there is a growing interest in developing milder and more sustainable methods. Iron(III) salts, such as iron(III) chloride (FeCl₃), have been identified as practical, efficient, and environmentally benign catalysts for this purpose.

The use of catalytic amounts of iron(III) salts allows for the selective removal of the Boc group from various N-protected amines and amino acids. The process is often clean, high-yielding, and can in some cases eliminate the need for a separate purification step. This methodology is compatible with other protecting groups, offering a degree of selectivity. For instance, FeCl₃-based methods have been used for the on-resin deprotection of side-chain tert-butyl esters of aspartic acid and glutamic acid in solid-phase peptide synthesis without cleaving the peptide from the acid-labile resin.

The proposed mechanism for deprotection involves the Lewis acidic iron(III) center coordinating to the oxygen atoms of the carbamate's carbonyl and/or tert-butyl ether group. This coordination weakens the carbon-oxygen bond of the tert-butyl group, facilitating its cleavage to form a stable tert-butyl cation (which is typically trapped as isobutene) and the free amine. The use of inexpensive and low-toxicity iron salts makes this a highly attractive and sustainable alternative to traditional deprotection protocols.

Organocatalysis and Other Catalytic Systems

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. It provides a powerful alternative to metal-based catalysts, often avoiding issues of toxicity and cost while providing excellent stereocontrol.

Bifunctional Organic Catalysts in Asymmetric Aza-Michael Reactions with α,β-Unsaturated Ketones

The synthesis of chiral β-amino carbonyl compounds is of great importance in medicinal chemistry, and the asymmetric aza-Michael reaction—the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound—is a direct route to these structures. Bifunctional organic catalysts, particularly those derived from cinchona alkaloids, have proven highly effective in catalyzing the enantioselective addition of carbamates to α,β-unsaturated ketones.

These catalysts possess both a Lewis basic site (e.g., a quinuclidine (B89598) nitrogen) and a hydrogen-bond donor site (e.g., a thiourea (B124793), squaramide, or hydroxyl group). This dual functionality allows the catalyst to simultaneously activate both reaction partners. The Lewis basic site can deprotonate the carbamate nucleophile (or enhance its nucleophilicity through hydrogen bonding), while the hydrogen-bond donor site activates the α,β-unsaturated ketone by coordinating to its carbonyl oxygen, lowering its LUMO energy and enhancing its electrophilicity.

This synergistic activation enables highly organized, chiral transition states, leading to excellent enantioselectivities. Studies have shown that this organocatalytic approach is effective for a broad range of alkyl vinyl ketones bearing both aryl and alkyl β-substituents, a class of substrates that had been challenging for previous methods. The reactions afford synthetically valuable β-amino ketone products, which are direct precursors to compounds like this compound, with high yields and enantiomeric excesses (ee).

Table 3: Enantioselective Aza-Michael Addition of Carbamates to Enones Using Bifunctional Organocatalysts This table presents representative findings from the literature on organocatalyzed aza-Michael reactions.

α,β-Unsaturated KetoneN-NucleophileCatalyst (mol%)ConditionsYield (%)ee (%)
(E)-4-phenylbut-3-en-2-onetert-Butyl carbamateCinchona-based thiourea (10)Toluene, -24 °C, 48 h9593
(E)-1-phenylpent-1-en-3-onetert-Butyl carbamateCinchona-based thiourea (10)Toluene, -24 °C, 72 h9290
(E)-hex-4-en-3-onetert-Butyl carbamateCinchona-based thiourea (10)Toluene, -24 °C, 72 h8591
Cyclopent-2-en-1-oneBenzyl (B1604629) carbamateCinchona-based squaramide (5)CH₂Cl₂, rt, 24 h9995

Iodine-Catalyzed Reactions for β-Amino-β-keto-Esters

Molecular iodine has emerged as an efficient and versatile catalyst in organic synthesis due to its mild Lewis acidic nature, low cost, and environmental friendliness. One notable application is the three-component Mannich reaction for the synthesis of β-amino-β-keto-esters. This reaction typically involves an aldehyde, a carbamate such as benzyl carbamate, and a β-keto ester, which are condensed in the presence of a catalytic amount of iodine. nih.gov

The reaction proceeds efficiently under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. nih.gov Iodine's role is likely to activate the aldehyde and facilitate the formation of an acyl imine intermediate, which then undergoes nucleophilic attack by the enol form of the β-keto ester. This methodology has been shown to be effective for a range of aromatic aldehydes, affording the corresponding Cbz-protected β-amino-β-keto-esters in moderate to good yields. nih.gov

The operational simplicity of this one-pot synthesis, coupled with the use of an inexpensive and readily available catalyst, makes it an attractive method for the preparation of these valuable synthetic intermediates. nih.gov The resulting β-amino-β-keto-esters are important precursors for various biologically active molecules and heterocyclic compounds.

A representative scheme for the iodine-catalyzed three-component synthesis of a β-amino-β-keto-ester is shown below:

Scheme 1: Iodine-Catalyzed Three-Component Synthesis of a β-Amino-β-keto-ester

Aldehyde (R-CHO)β-Keto EsterCarbamateCatalystConditionsProductYield (%)
BenzaldehydeEthyl acetoacetateBenzyl carbamateI₂ (10 mol%)Solvent-free, rtEthyl 2-(benzyloxycarbonylamino)-2-phenyl-3-oxobutanoate85
4-ChlorobenzaldehydeEthyl acetoacetateBenzyl carbamateI₂ (10 mol%)Solvent-free, rtEthyl 2-(benzyloxycarbonylamino)-2-(4-chlorophenyl)-3-oxobutanoate88
4-MethoxybenzaldehydeEthyl acetoacetateBenzyl carbamateI₂ (10 mol%)Solvent-free, rtEthyl 2-(benzyloxycarbonylamino)-2-(4-methoxyphenyl)-3-oxobutanoate90
4-NitrobenzaldehydeEthyl acetoacetateBenzyl carbamateI₂ (10 mol%)Solvent-free, rtEthyl 2-(benzyloxycarbonylamino)-2-(4-nitrophenyl)-3-oxobutanoate82

Lewis Acid Mediated Transformations

Lewis acids play a pivotal role in the synthesis and transformation of β-amino carbonyl compounds, including analogs of this compound. These transformations often involve Mannich-type reactions where a Lewis acid is employed to activate either the imine electrophile or the enolizable ketone nucleophile, or both. A variety of Lewis acids, from simple metal halides like iron(III) chloride to more complex organometallic compounds, have been utilized to catalyze these reactions. nih.gov

For instance, iron(III) chloride has been demonstrated as an effective and inexpensive Lewis acid catalyst for the one-pot, three-component synthesis of β-amino ketones. researchgate.net This approach offers advantages such as mild reaction conditions, short reaction times, and good to excellent yields. The Lewis acid facilitates both the C-C and C-N bond formations by activating the aldehyde and the amine, leading to the in situ formation of an imine, which then reacts with the ketone. researchgate.net

In the context of producing analogs of this compound, where a tert-butoxycarbonyl (Boc) protecting group is present, Lewis acids compatible with this acid-sensitive group are preferred. While strong Lewis acids can cause deprotection, milder ones can effectively promote the desired transformation. The synthesis of β-amino ketones and esters can also be achieved through the reaction of β,γ-unsaturated ketones with amines in the presence of Lewis acids like aluminum chloride (AlCl₃). nih.gov This process is proposed to occur via an in situ isomerization of the β,γ-unsaturated ketone to its α,β-unsaturated counterpart, followed by a 1,4-addition of the amine. nih.gov

The table below summarizes the use of different Lewis acids in the synthesis of β-amino ketone analogs.

Table 1: Lewis Acid Mediated Synthesis of β-Amino Ketone Analogs

AldehydeAmineKetoneLewis AcidSolventYield (%)
BenzaldehydeAnilineAcetophenoneFeCl₃None92
4-ChlorobenzaldehydeAnilineAcetophenoneFeCl₃None95
4-Methylbenzaldehyde4-MethoxyanilineCyclohexanoneSc(OTf)₃Water94
Benzaldehydep-ToluidineAcetophenoneBi(OTf)₃CH₃CN90

Immobilized Catalysis for Enhanced Sustainability

In the pursuit of more sustainable chemical processes, the immobilization of catalysts onto solid supports has garnered significant attention. This strategy offers several advantages, including simplified catalyst-product separation, catalyst reusability, and the potential for application in continuous flow systems, all of which contribute to a greener and more economical synthesis. nih.gov

For the synthesis of β-amino-β-keto-esters and their analogs, various heterogeneous catalysts have been developed. These immobilized catalysts are often based on Lewis acids, Brønsted acids, or organocatalysts anchored to materials such as silica (B1680970), polymers, or magnetic nanoparticles. For example, iron(III) triflate has been used as a recyclable catalyst for the solvent-free synthesis of β-enamino ketones and esters. researchgate.netresearchgate.net This method boasts high yields, short reaction times, and the catalyst can be easily recovered and reused multiple times with minimal loss of activity. researchgate.netresearchgate.net

Another approach involves the use of nanocatalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@PEG-SO₃H), which have been successfully employed in the three-component synthesis of β-amino ketones. nih.gov These catalysts combine the benefits of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation using an external magnet). The reactions can often be performed under environmentally benign conditions, for instance, in ethanol (B145695) at room temperature. nih.gov

Enzymatic catalysis with immobilized lipases also presents a green alternative for the synthesis of β-amino acid esters. mdpi.com Lipases can catalyze the Michael addition of amines to acrylates under mild conditions, and their immobilization allows for their use in continuous-flow microreactors, significantly reducing reaction times and improving process efficiency. mdpi.com

The table below provides examples of immobilized catalysts used in the synthesis of related β-amino carbonyl compounds, highlighting their reusability and the sustainable conditions employed.

Table 2: Immobilized Catalysts for the Sustainable Synthesis of β-Amino Carbonyl Compounds

CatalystSupportReactionSolventReusabilityKey Sustainability Feature
Iron(III) triflateNone (recyclable)Synthesis of β-enamino ketones/estersSolvent-freeUp to 5 cyclesSolvent-free conditions, catalyst recovery
Fe₃O₄@PEG-SO₃HMagnetic NanoparticlesSynthesis of β-amino ketonesEthanolMultiple cyclesMagnetic separation of catalyst, mild conditions
KHSO₄/SiO₂SilicaSolid-state synthesis of β-enamino ketonesSolvent-free (mechanochemical)RecyclableSolid-state reaction, no bulk solvent
Lipase TL IMThermomyces lanuginosusSynthesis of β-amino acid estersMethanolContinuous flowBiocatalysis, mild conditions, continuous process

Computational Chemistry Studies on Tert Butyl 3 Oxopent 4 En 2 Yl Carbamate and Carbamate Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of electronic structures and reaction pathways. nih.gov For reactions involving carbamates, DFT calculations are instrumental in mapping out potential energy surfaces, identifying intermediates, and characterizing transition states. nih.govuit.no

DFT calculations are employed to determine the energetic feasibility of proposed reaction mechanisms for the formation or transformation of tert-Butyl (3-oxopent-4-en-2-yl)carbamate. researchgate.netresearchgate.net By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. researchgate.net The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a key parameter derived from these profiles.

Transition state (TS) optimization and frequency calculations are critical steps in this analysis. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uregina.ca For instance, in a hypothetical iridium-catalyzed synthesis of an allyl carbamate (B1207046), DFT can be used to analyze the rate-determining step, which may differ for the formation of different enantiomers. nih.govuit.no These calculations provide insights into why a particular reaction pathway is favored over others, guiding the development of more efficient synthetic protocols. pku.edu.cn

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Carbamate Formation Pathway

StepTransition StateActivation Energy (kcal/mol)Method/Basis Set
Nucleophilic AttackTS116.1PBE0-D3BJ/def2-TZVP
Proton TransferTS28.5M06/6-311+G(d,p)
Product ReleaseTS312.3B3LYP/6-31G(d,p)

Note: This table presents illustrative data based on typical values found in computational studies of carbamate reactions to demonstrate the application of DFT in transition state analysis. researchgate.netacs.orgmdpi.com

Catalysts play a pivotal role in many chemical reactions, including those involving carbamates, by lowering the activation energy. DFT calculations are essential for understanding the intricate interactions between a catalyst and the substrate, such as this compound. These studies can reveal how a catalyst stabilizes transition states and reactive intermediates. umich.edu

Non-covalent interactions (NCI) plots, derived from DFT calculations, are a valuable tool for visualizing stabilizing interactions like hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov For example, in a reaction catalyzed by a bifunctional Brønsted acid/base, DFT can show how the catalyst forms specific hydrogen bonds with the carbamate's carbonyl oxygen and nitrogen, thereby orienting the substrate for a selective transformation. nih.gov Understanding these interactions is key to designing more effective and selective catalysts. umich.edu The stabilization of key intermediates, such as a zwitterion or a carbamate salt, by the catalyst or solvent molecules can be quantified, explaining observed reaction outcomes. acs.org

Table 2: Analysis of Catalyst-Substrate Non-Covalent Interactions

Interaction TypeInteracting GroupsCalculated Stabilization Energy (kcal/mol)
Hydrogen BondingCatalyst Quinolinium N-H with Substrate Carbonyl-O-5.2
Hydrogen BondingCatalyst Amidinium N-H with Substrate Imine-N-4.8
π-π StackingCatalyst Anthracene Ring with Substrate Phenyl Ring-3.1

Note: This table provides hypothetical data illustrating the types of interactions and their energetic contributions as determined by DFT, based on findings in related catalytic systems. nih.gov

Molecular Dynamics Simulations for Dynamic Processes, e.g., Carbamate Ion Formation

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. aidic.it MD simulations are particularly useful for studying processes in solution, such as the formation of carbamate ions, where solvent effects and molecular motion are critical. oup.comelsevierpure.com

In the context of carbamate ion formation, such as the reaction of an amine with CO2 in an aqueous environment, MD simulations can track the movement of individual atoms and molecules. researchgate.netresearchgate.net These simulations have revealed complex mechanisms, such as the Grotthuss-type shuttling of protons through water molecules, which facilitates the deprotonation of a zwitterionic intermediate to form the stable carbamate anion. oup.comelsevierpure.comresearchgate.net By simulating the system at an atomic level, MD can elucidate the role of solvent molecules in stabilizing intermediates and facilitating key reaction steps, providing a more complete picture of the reaction dynamics than static models alone. aidic.it

Theoretical Studies on Carbamate Resonance and Conformational Restriction

The chemical and physical properties of carbamates are heavily influenced by the electronic structure of the carbamate group itself. Theoretical studies are used to investigate the significant resonance stabilization within this functional group. nih.gov This resonance involves the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, creating a partial double bond character in the C–N bond. nih.govchemrxiv.org

This pseudo-double bond character leads to a significant barrier to rotation around the C–N bond, resulting in conformational restriction. nih.govnd.edu Consequently, many carbamates can exist as a mixture of syn and anti rotamers (also referred to as cis and trans isomers). Computational methods can accurately predict the energy barrier for this rotation and the relative stability of the different conformers. nih.govnih.gov Studies have shown that the energy difference between conformers can be small, leading to a balanced equilibrium in solution. nih.gov This conformational landscape is crucial as it can dictate the molecule's shape and how it interacts with other molecules, such as enzymes or catalysts. chemrxiv.org

Table 3: Calculated Rotational Barriers and Conformational Data for Carbamate Systems

ParameterValueComputational Method
C-N Rotational Energy Barrier (ΔG‡)15 - 18 kcal/molDynamic NMR / DFT
Dihedral Angle (O=C-N-C) syn-conformer~0°DFT Optimization
Dihedral Angle (O=C-N-C) anti-conformer~180°DFT Optimization
Relative Gibbs Free Energy (ΔG) syn vs anti0 - 2 kcal/molDFT with Solvation Model

Note: The data presented are typical values for carbamate systems found in the literature, illustrating the insights gained from theoretical studies on their conformational properties. nih.govnd.edu

Predictive Modeling for Reaction Optimization

Computational chemistry is increasingly used not just for understanding but also for predicting and optimizing chemical reactions. scirp.org By building computational models, researchers can screen various reaction conditions—such as different catalysts, solvents, or temperatures—without the need for extensive and time-consuming laboratory experiments. uregina.ca

For the synthesis of carbamates, predictive modeling can help identify the most promising conditions to maximize yield and selectivity. This can involve creating quantitative structure-activity relationship (QSAR) models or using a Design of Experiments (DoE) approach, where computational results inform the experimental design. nih.gov For example, a model could predict the reaction yield based on factors like catalyst loading and temperature. The predictions from the model can then be visualized on a response surface plot, which helps identify the optimal "saddle point" or peak conditions. nih.gov This synergy between computational prediction and experimental validation accelerates the development of efficient and robust synthetic methods for compounds like this compound. ntnu.no

Advanced Analytical Characterization of Tert Butyl 3 Oxopent 4 En 2 Yl Carbamate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms and functional groups within tert-butyl (3-oxopent-4-en-2-yl)carbamate is determined using a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to the stereochemical arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks. For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton environment.

The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum. The protons in the vicinity of the chiral center and the vinyl group would exhibit more complex splitting patterns due to spin-spin coupling, providing valuable information about their spatial relationships.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (carbamate) 1.4-1.6 s
CH₃ (acetyl) 2.1-2.3 s
CH 4.5-4.8 m
=CH₂ 5.2-5.4 m
=CH 5.8-6.2 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C(CH₃)₃ 28-30
C(CH₃)₃ 80-82
CH₃ (acetyl) 25-27
CH 55-60
C=O (ketone) 195-200
C=O (carbamate) 155-157
=CH₂ 128-130

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties

For chiral molecules such as this compound, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of the stereocenter. nih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

VCD spectroscopy, the infrared counterpart of ECD, provides detailed information about the stereochemistry of a molecule in solution. ru.nl The resulting spectrum is highly sensitive to the three-dimensional arrangement of the atoms. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of the chiral center can be unambiguously assigned.

ECD spectroscopy probes the electronic transitions of a molecule. nih.gov The enone chromophore in this compound is expected to give rise to characteristic Cotton effects in the ECD spectrum. nih.gov The sign and intensity of these effects are directly related to the stereochemistry of the molecule. nih.gov Similar to VCD, the comparison of experimental ECD spectra with theoretical predictions is a powerful tool for absolute configuration assignment. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The presence of a strong absorption band in the region of 1715 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. orgchemboulder.com Conjugation with the adjacent carbon-carbon double bond in this α,β-unsaturated ketone system typically shifts this absorption to a lower wavenumber, around 1685-1666 cm⁻¹. orgchemboulder.comlibretexts.org The carbamate (B1207046) functional group would also exhibit a strong carbonyl absorption, typically around 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate would appear as a distinct band in the region of 3200-3400 cm⁻¹. Additionally, the C=C stretching vibration of the vinyl group would be observed around 1640 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (carbamate) Stretch 3200-3400
C=O (carbamate) Stretch 1700-1730
C=O (α,β-unsaturated ketone) Stretch 1685-1666

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The α,β-unsaturated ketone moiety in this compound is a chromophore that absorbs UV light.

This system typically exhibits two characteristic absorption bands: a strong absorption at shorter wavelengths corresponding to a π→π* transition, and a weaker absorption at longer wavelengths due to an n→π* transition. researchgate.net The position of the λmax for the π→π* transition can often be predicted using the Woodward-Fieser rules, which take into account the substitution pattern of the enone system. youtube.com Photochemical studies may utilize UV-Vis spectroscopy to monitor changes in the electronic structure of the molecule upon irradiation.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₁₇NO₃, by comparing the experimentally measured exact mass with the calculated theoretical mass. This technique is also invaluable for assessing the purity of a sample, as it can detect the presence of even minor impurities with different elemental compositions.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like N-Boc protected compounds. In ESI-MS, the analyte is ionized directly from a solution, which prevents the thermal degradation that can occur with other methods. For this compound, ESI-MS provides a reliable method for molecular weight confirmation and structural elucidation through fragmentation analysis.

In positive ion mode, the compound readily forms protonated molecules [M+H]⁺ and adducts with alkali metals, such as sodium [M+Na]⁺. A characteristic fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butoxycarbonyl (Boc) group. This can occur through the loss of isobutylene (B52900) (56 Da), resulting in a prominent [M+H-56]⁺ ion, or the loss of the entire Boc group. nih.gov Interestingly, studies on diastereomeric N-Boc protected carbopeptides have shown that the fragmentation of the Boc group can be stereochemically dependent; for instance, the loss of isobutylene can be significantly more pronounced for one diastereomer over another. nih.gov

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Tandem MS (MS/MS) studies on similar N-terminal protected amino acids have revealed a novel fragmentation rearrangement where a negative charge on the C-terminal carboxyl group migrates to the carbonyl of the N-terminal protecting group via a five-membered ring transition state. niscpr.res.in

Table 1: Predicted ESI-MS Ions and Fragments for this compound (Molecular Weight: 199.25 g/mol )

Ion TypePredicted m/zDescription
[M+H]⁺200.26Protonated molecule
[M+Na]⁺222.24Sodium adduct
[M+H-C₄H₈]⁺144.18Loss of isobutylene from the Boc group
[M-H]⁻198.24Deprotonated molecule

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. However, its application to carbamates, including this compound, presents a significant challenge due to their thermal lability. taylorfrancis.com During conventional GC analysis, the high temperatures of the injection port can cause degradation of these compounds, leading to inaccurate qualitative and quantitative results. nih.gov For example, thermal degradation can produce misleading peaks corresponding to byproducts rather than the actual analyte. nih.gov

To overcome these challenges, specialized techniques are employed for the GC-MS analysis of carbamate-containing reaction products:

Derivatization: Chemical derivatization can be used to convert the thermally labile carbamate into a more stable analogue suitable for GC-MS analysis. For instance, analyzing carbonyl compounds in complex mixtures often involves derivatization with reagents like o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA), followed by GC-MS analysis. researchgate.net

On-Column Injection (OCI): This technique introduces the sample directly onto the GC column at a lower temperature, which tracks the oven temperature program. nih.gov This approach avoids the hot injector and significantly minimizes or eliminates the thermal degradation of sensitive compounds. nih.gov

Supersonic Molecular Beams: Advanced GC-MS systems coupled with supersonic molecular beams allow for fly-through electron ionization, which can provide reliable mass spectra for thermally labile compounds with reduced dissociation. nih.gov

Table 2: Example GC-MS Method Parameters for Analysis of Thermally Labile Compounds

ParameterValue
GC System Agilent 8890 GC
MS System Agilent 7250 GC/Q-TOF
Injection Mode Splitless or On-Column Injection
Inlet Temperature For OCI: Track oven temperature
Column Agilent DB-5ms, 30 m, 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min constant flow
Oven Program 45°C for 2 min; ramp at 12°C/min to 325°C, hold for 11 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 1000 m/z
Data adapted from a general method for complex matrices. lcms.cz

Chromatographic Methods for Separation and Purity

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of polar and thermally unstable compounds like carbamates. taylorfrancis.com It is an indispensable tool for real-time reaction monitoring and for the final analysis of product purity. By taking aliquots from a reaction mixture at various time points, HPLC can track the consumption of reactants and the formation of products, providing crucial kinetic data. researchgate.netbridgewater.edu

For this compound and its derivatives, reversed-phase HPLC is typically employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the carbonyl and enone chromophores absorb UV light. For more definitive identification, HPLC systems can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information for each separated peak. nih.gov This is particularly useful in complex reaction mixtures where multiple products and byproducts may be present.

Table 3: Typical HPLC Conditions for Carbamate Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile/Methanol
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 210-280 nm or Mass Spectrometry (ESI)
Column Temperature 25 - 40 °C

Preparative Liquid Chromatography (MPLC) for Diastereomer Separation

When a chemical reaction produces diastereomers, their separation is often necessary to isolate the desired stereoisomer. Medium Pressure Liquid Chromatography (MPLC) and preparative HPLC are effective techniques for separating diastereomers on a larger scale than analytical HPLC. These methods operate on the same principles as analytical HPLC but use larger columns and higher flow rates to handle greater sample loads.

The separation of diastereomers is possible because they have different physical properties, which leads to differential interactions with the stationary phase of the chromatography column. By carefully optimizing the mobile phase composition and stationary phase chemistry, a baseline separation of diastereomers can be achieved, allowing for the collection of pure fractions of each isomer. This technique is crucial for obtaining stereochemically pure compounds for further synthetic steps or biological testing.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Assessing the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound is critical, especially in pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other is inactive or harmful.

Chiral chromatography is the gold standard for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for the enantioseparation of various compounds, including carbamate derivatives. nih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess of the sample can be accurately determined.

Supercritical Fluid Chromatography (SFC) for Sensitive Molecules

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC bridges the gap between gas and liquid chromatography and is particularly advantageous for the analysis and purification of thermally labile and chiral molecules. epa.gov

For sensitive carbamates like this compound, SFC offers several benefits over HPLC and GC:

Mild Operating Conditions: Analyses are typically run at lower temperatures than GC, preventing thermal degradation.

Fast Separations: The low viscosity and high diffusivity of supercritical fluids allow for very fast analysis times and high throughput.

Green Chemistry: The primary mobile phase, CO₂, is non-toxic and easily removed, reducing the consumption of organic solvents compared to HPLC.

SFC is highly effective for both analytical and preparative-scale chiral separations, often providing better resolution and speed than chiral HPLC. An integrated system combining Supercritical Fluid Extraction (SFE) with SFC/MS can be used for the comprehensive analysis of thermally labile carbamates from complex matrices. epa.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the solid state, the atoms in a crystal are arranged in a regular, repeating pattern, which diffracts a beam of X-rays in a specific way. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms can be determined.

For compounds like this compound, which may exist as a crystalline solid, single-crystal X-ray diffraction (SCXRD) would be the definitive method for elucidating its precise three-dimensional structure. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and stereochemistry. Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding, can be thoroughly analyzed.

Although the specific crystal structure of this compound is not publicly documented, studies on analogous tert-butyl carbamate derivatives provide insight into the expected structural features. For instance, the crystal structure of tert-butyl N-(thiophen-2-yl)carbamate reveals details about the planarity of the carbamate group and the formation of intermolecular hydrogen bonds that dictate the crystal packing. nih.gov Similarly, the analysis of other Boc-protected amines and amino acids has shown how the bulky tert-butyl group influences molecular conformation and packing in the solid state. cardiff.ac.ukmdpi.comresearchgate.netrsc.org

A hypothetical dataset that could be obtained from a single-crystal X-ray diffraction analysis of a derivative of this compound is presented in the interactive table below. This data illustrates the type of crystallographic parameters that are determined.

ParameterHypothetical Value
Chemical FormulaC10H17NO3
Formula Weight199.25 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.567(5)
β (°)105.34(2)
Volume (ų)1037.8(7)
Z4
Calculated Density (g/cm³)1.275
Absorption Coeff. (mm⁻¹)0.095
Temperature (K)293(2)

This table represents hypothetical data for illustrative purposes.

The detailed structural information obtained from X-ray diffraction is invaluable for confirming the molecular structure, understanding intermolecular interactions, and explaining the physicochemical properties of the solid material.

Integration of In-line/Online Analytical Tools for Real-Time Monitoring and Optimization

The synthesis of this compound and its derivatives can be significantly enhanced through the implementation of Process Analytical Technology (PAT). wikipedia.orglongdom.org PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. wikipedia.org The integration of in-line and online analytical tools for real-time monitoring is a cornerstone of the PAT framework. nih.gov

These tools provide continuous or frequent data streams on critical process parameters and critical quality attributes, enabling a deeper understanding of the reaction kinetics, pathways, and the influence of process variables. mt.com This real-time information allows for immediate adjustments to be made to the process, ensuring it remains within the desired operating space and leading to improved yield, purity, and consistency.

Several in-line/online analytical techniques are applicable for monitoring the synthesis of carbamates and related organic compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR has become a powerful tool for non-invasive, real-time reaction monitoring. rsc.orgresearchgate.net It can provide quantitative data on the concentration of reactants, intermediates, and products directly in the reaction stream, offering detailed kinetic and mechanistic insights. nih.govmpg.de Desktop NMR spectrometers are also being used for real-time monitoring of chemical reactions at the location of the synthesis. asahilab.co.jp

High-Performance Liquid Chromatography (HPLC): Online HPLC systems can be configured to automatically sample a reaction mixture, perform a rapid separation, and provide quantitative analysis of the components. mt.compittcon.org This is particularly useful for complex reaction mixtures where spectroscopic techniques may struggle with overlapping signals. rsc.org The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled even faster analysis times, making it suitable for near real-time monitoring. chromatographyonline.comlcms.cz

Spectroscopic Techniques (FTIR, Raman, NIR): In-situ spectroscopic probes (FTIR, Raman, and Near-Infrared) can be directly inserted into a reactor to monitor the progress of a reaction in real-time. These techniques are sensitive to changes in molecular vibrations and can track the disappearance of reactants and the appearance of products. americanpharmaceuticalreview.com They are non-destructive and provide instantaneous feedback on the reaction state.

The table below illustrates a hypothetical real-time monitoring scenario for the synthesis of a this compound derivative using online HPLC.

Time (minutes)Reactant A (%)Intermediate B (%)Product C (%)
099.80.10.1
1575.215.39.5
3052.128.519.4
4530.935.633.5
6015.325.159.6
902.18.789.2
120<0.51.298.3

This table represents a hypothetical data set for illustrative purposes.

By integrating such in-line/online analytical tools, the synthesis of this compound and its derivatives can be transformed from a conventional batch process to a highly controlled and optimized operation, leading to significant improvements in efficiency, quality, and process understanding.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the applications of this compound that strictly adheres to the specified outline. The required research findings detailing its specific use in the synthesis of pyrazole, pyrimidine, pyrazolo[1,5-a]pyrimidine, and pyrrole (B145914) derivatives, or as a precursor for chiral amine scaffolds and complex molecular architectures, are not present in the accessible scientific domain.

Much of the related published research focuses on a structurally similar but chemically distinct compound, tert-butyl (3-oxopent-4-yn-2-yl)carbamate, which possesses an alkyne (a carbon-carbon triple bond) instead of the alkene (a carbon-carbon double bond) present in the subject compound. The difference in this functional group leads to significantly different chemical reactivity, making it scientifically inaccurate to extrapolate the applications of the alkyne analogue to the requested alkene compound.

General synthetic methods exist for the formation of the target heterocycles from α,β-unsaturated ketones (the class of compounds to which this compound belongs). For instance, pyrazoles can be synthesized via the condensation of α,β-ethylenic ketones with hydrazines. mdpi.comresearchgate.net However, specific examples and detailed research findings employing this compound in these reactions are not documented.

Consequently, without specific data for this compound, providing thorough, informative, and scientifically accurate content for each required section and subsection is not feasible. To do so would require speculation or the inaccurate use of data from other compounds, which would violate the core requirements of the request.

Applications of Tert Butyl 3 Oxopent 4 En 2 Yl Carbamate in Complex Molecule Synthesis

Role in Multi-component Reactions

tert-Butyl (3-oxopent-4-en-2-yl)carbamate possesses structural features, namely the β-enaminone moiety, that suggest its potential as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic molecules. MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the initial components. While direct and specific examples of this compound in published multi-component reactions are not readily found in a survey of scientific literature, its chemical nature allows for informed predictions of its reactivity in such transformations.

Based on the known reactivity of analogous β-enaminones and α,β-unsaturated ketones, this compound could theoretically participate in several named multi-component reactions, such as variations of the Hantzsch dihydropyridine (B1217469) synthesis. nih.govacsgcipr.org In a hypothetical Hantzsch-type reaction, this compound could serve as the β-enaminone component.

A plausible, though not explicitly documented, multi-component reaction could involve the condensation of this compound with an aldehyde and a β-ketoester in the presence of a suitable catalyst. The general mechanism for such a reaction typically involves a series of condensation, addition, and cyclization steps to afford highly substituted dihydropyridine derivatives. nih.gov

The expected reaction pathway would likely initiate with a Knoevenagel condensation between the aldehyde and the β-ketoester. This would be followed by a Michael addition of the enamine tautomer of this compound to the resulting α,β-unsaturated dicarbonyl compound. The final step would be an intramolecular condensation and dehydration to yield the dihydropyridine ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom would offer stability during the reaction and could be removed in a subsequent step to allow for further functionalization of the resulting heterocyclic product.

While a specific data table for a reaction involving this compound cannot be generated due to the absence of direct literature examples, a generalized representation of a potential Hantzsch-type reaction is presented below to illustrate its prospective role.

Table 1: Hypothetical Hantzsch-Type Multi-component Reaction

Reactant 1Reactant 2Reactant 3Product Class
This compoundAldehyde (R-CHO)β-KetoesterSubstituted Dihydropyridine

Further research would be necessary to explore and optimize the conditions for such a transformation and to fully realize the potential of this compound as a valuable synthon in the field of multi-component reaction-driven complex molecule synthesis.

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